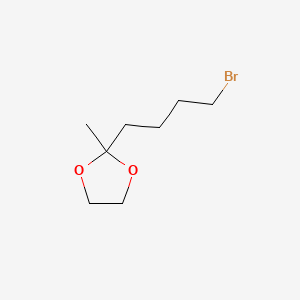

2-(4-Bromobutyl)-2-methyl-1,3-dioxolane

描述

2-(4-Bromobutyl)-2-methyl-1,3-dioxolane is a bifunctional organic compound that serves as a valuable building block in the synthesis of more complex molecules. nih.gov Its structure incorporates two key chemical features: a 1,3-dioxolane (B20135) ring, which acts as a protecting group for a ketone, and a terminal alkyl bromide, which is a reactive site for nucleophilic substitution or organometallic reagent formation. This dual functionality allows chemists to perform chemical modifications at the alkyl bromide end of the molecule without affecting the masked carbonyl group. Once the desired transformations are complete, the dioxolane group can be removed to reveal the ketone, a process known as deprotection. libretexts.orgyoutube.com

The compound's utility is rooted in its ability to act as a synthetic equivalent, or "synthon," for a 6-oxoheptyl fragment. This strategic masking and unmasking of a reactive functional group is a cornerstone of multistep organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound nih.gov |

| CAS Number | 20210-14-4 |

| Molecular Formula | C₈H₁₅BrO₂ nih.gov |

| Molecular Weight | 223.11 g/mol |

Structure

3D Structure

属性

CAS 编号 |

20210-14-4 |

|---|---|

分子式 |

C8H15BrO2 |

分子量 |

223.11 g/mol |

IUPAC 名称 |

2-(4-bromobutyl)-2-methyl-1,3-dioxolane |

InChI |

InChI=1S/C8H15BrO2/c1-8(4-2-3-5-9)10-6-7-11-8/h2-7H2,1H3 |

InChI 键 |

LILWCYXXHPIZSQ-UHFFFAOYSA-N |

SMILES |

CC1(OCCO1)CCCCBr |

规范 SMILES |

CC1(OCCO1)CCCCBr |

产品来源 |

United States |

Advanced Synthetic Methodologies for 2 4 Bromobutyl 2 Methyl 1,3 Dioxolane

Established Chemical Synthesis Pathways and Modifications

Traditional synthetic routes to 2-(4-bromobutyl)-2-methyl-1,3-dioxolane typically follow a linear sequence involving the protection of a ketone followed by the conversion of a hydroxyl group to a bromide.

Condensation Reactions for 1,3-Dioxolane (B20135) Formation

The formation of the 1,3-dioxolane ring is a cornerstone of this synthesis, serving as a robust protecting group for the ketone functionality. wikipedia.org This transformation, known as ketalization, involves the reaction of a ketone with ethylene (B1197577) glycol. wikipedia.org For the synthesis of the target molecule, the logical starting ketone is 6-hydroxy-2-hexanone.

The reaction is an equilibrium process that is typically driven toward the product by the removal of water. organic-chemistry.org A standard laboratory procedure employs an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), in a solvent like toluene (B28343), which allows for the azeotropic removal of water using a Dean-Stark apparatus. organic-chemistry.org Both Brønsted and Lewis acids can effectively catalyze this condensation. organic-chemistry.orgchemicalbook.com While strong acids are common, alternative catalysts have been developed to accommodate sensitive substrates. For instance, reactions can be performed under neutral conditions using iodine or with solid acid catalysts like hydrous zirconium oxide, which can be advantageous when acid-labile groups are present elsewhere in the molecule. organic-chemistry.orgresearchgate.net

Table 1: Selected Catalysts for 1,3-Dioxolane Formation from Carbonyl Compounds

| Catalyst | Typical Conditions | Key Features | Reference |

|---|---|---|---|

| p-Toluenesulfonic acid (p-TsOH) | Refluxing toluene with Dean-Stark trap | Standard, effective Brønsted acid catalyst. organic-chemistry.org | organic-chemistry.org |

| Iodine (I₂) | Aprotic, neutral conditions | Mild alternative to acid catalysts. organic-chemistry.org | organic-chemistry.org |

| Hydrous Zirconium Oxide | Reflux or room temperature | Heterogeneous, recyclable catalyst; suitable for acid-sensitive compounds. researchgate.net | researchgate.net |

| Montmorillonite (B579905) K10 | Catalytic amount, short reaction times | Clay-based, reusable, and efficient catalyst. nih.gov | nih.gov |

| N-hydroxybenzenesulfonamide | Room temperature, with base (Et₃N) | Operates under basic conditions, preserving acid-sensitive groups. researchgate.net | researchgate.net |

Regioselective Bromination Techniques

Once the ketone is protected, the next step in the sequence is the conversion of the terminal hydroxyl group of the intermediate, 2-(4-hydroxybutyl)-2-methyl-1,3-dioxolane, into a bromide. As this involves a primary alcohol, regioselectivity is straightforward, and a variety of established methods are effective. The reaction typically proceeds via an SN2 mechanism, resulting in the substitution of the hydroxyl group with a bromine atom. commonorganicchemistry.com

Common reagents for this transformation include phosphorus tribromide (PBr₃) and thionyl bromide (SOBr₂). commonorganicchemistry.com Another widely used method is the Appel reaction, which employs triphenylphosphine (B44618) (PPh₃) in combination with a bromine source such as carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS). commonorganicchemistry.com A closely related procedure involves the in-situ preparation of dibromotriphenylphosphorane from triphenylphosphine and elemental bromine, which has been successfully used to synthesize the analogous compound 2-(2-bromoethyl)-2-methyl-1,3-dioxolane (B1279730) in high yield. researchgate.net

Table 2: Common Reagents for the Bromination of Primary Alcohols

| Reagent System | Mechanism | Key Byproducts | Reference |

|---|---|---|---|

| Phosphorus Tribromide (PBr₃) | SN2 | Phosphorous acid (H₃PO₃) | commonorganicchemistry.com |

| Appel Reaction (PPh₃/CBr₄) | SN2 | Triphenylphosphine oxide (OPPh₃), Bromoform (CHBr₃) | commonorganicchemistry.com |

| Thionyl Bromide (SOBr₂) | SN2 with SNi characteristics | Sulfur dioxide (SO₂), Hydrogen bromide (HBr) | commonorganicchemistry.com |

| Thiourea (B124793) / N-Bromosuccinimide (NBS) | Radical or ionic intermediates | Succinimide, thiourea-derived species | nih.govorganic-chemistry.org |

Multistep and Convergent Synthetic Routes

The most direct and common approach to synthesizing this compound is a multistep linear synthesis . This strategy involves the sequential modification of a single starting material. The typical pathway is:

Ketalization: Protection of the ketone in 6-hydroxy-2-hexanone by reacting it with ethylene glycol in the presence of an acid catalyst to yield 2-(4-hydroxybutyl)-2-methyl-1,3-dioxolane. wikipedia.orgorganic-chemistry.org

Bromination: Conversion of the primary alcohol functionality to the corresponding alkyl bromide using one of the reagents described previously (e.g., PBr₃ or PPh₃/Br₂), affording the final product. researchgate.netcommonorganicchemistry.com

While convergent synthesis , which involves preparing separate molecular fragments before combining them, is a powerful strategy for complex molecules, it is generally not necessary for a target of this modest complexity. thieme-connect.commsu.edu The linear approach remains the most practical and efficient method.

Innovative and Sustainable Synthesis Approaches

Modern synthetic chemistry emphasizes the development of methods that are not only efficient but also environmentally benign. These innovative approaches focus on improving catalysis and adhering to the principles of green chemistry.

Catalytic Protocols for Enhanced Efficiency and Selectivity

Advances in catalysis offer significant improvements over traditional methods for both key steps in the synthesis of this compound.

For 1,3-dioxolane formation , the use of heterogeneous, recyclable catalysts is a major area of development. Solid acids like montmorillonite K10 clay and hydrous zirconium oxide offer high efficiency and can be easily separated from the reaction mixture by filtration, simplifying purification and reducing waste. researchgate.netnih.gov In a significant departure from traditional methods, ruthenium-based molecular catalysts have been developed to form dioxolanes from diols using formic acid or even carbon dioxide and hydrogen as the C1 source, presenting a pathway with high atom economy and the use of renewable feedstocks. nih.govresearchgate.net Photocatalytic methods using iron(III) chloride and sodium nitrite (B80452) under UV light also provide an alternative route to cyclic acetals. chemicalbook.com

For the bromination step , milder and more selective catalytic protocols have emerged. The use of substoichiometric amounts of thiourea in conjunction with NBS allows for the efficient bromination of alcohols under mild conditions, tolerating a wide range of functional groups. nih.govorganic-chemistry.org The use of ionic liquids as the reaction medium can facilitate the conversion of alcohols to alkyl halides while allowing for simple product isolation through decantation, minimizing the use of volatile organic solvents for extraction. organic-chemistry.org

Green Chemistry Principles in this compound Production

The principles of green chemistry provide a framework for designing safer and more sustainable chemical processes.

Catalysis over Stoichiometric Reagents: Employing recyclable solid acid catalysts (e.g., zirconia) for ketalization or catalytic thiourea for bromination improves atom economy and reduces waste compared to stoichiometric reagents like p-TsOH or PPh₃. nih.govresearchgate.netorganic-chemistry.org

Energy Efficiency: Mechanochemical methods, which use mechanical force (e.g., grinding or ball-milling) to drive reactions, can significantly reduce the need for heating and solvents. researchgate.netnih.gov Such solvent-free or liquid-assisted grinding techniques represent a greener alternative for reactions like dioxolane formation. nih.gov

Use of Safer Solvents and Reaction Conditions: Replacing hazardous solvents like toluene with less toxic alternatives or water is a key green objective. nih.gov The development of catalysts that function in aqueous media or under solvent-free conditions is critical. nih.gov Furthermore, using catalysts that operate under neutral or basic conditions, such as N-hydroxybenzenesulfonamide, avoids the use of corrosive acids. researchgate.net

Renewable Feedstocks: The use of CO₂ as a C1 source in advanced catalytic syntheses of dioxolanes exemplifies the principle of utilizing renewable or waste resources. nih.gov While not yet standard for this specific target molecule, such innovations point toward future sustainable manufacturing pathways.

By integrating these advanced catalytic and green chemistry approaches, the synthesis of this compound can be made more efficient, selective, and environmentally responsible.

Continuous Flow Chemistry and Microreactor Applications

Continuous flow chemistry offers significant advantages over traditional batch synthesis for the production of this compound. mdpi.com The use of microreactors enhances heat and mass transfer, allowing for precise control over reaction parameters, which leads to improved safety, higher yields, and greater consistency. rsc.org

In a typical flow synthesis setup, reactants such as 6-bromo-2-hexanone and ethylene glycol, along with an acid catalyst, are continuously pumped and mixed in a microreactor. The small dimensions of the reactor channels ensure rapid mixing and efficient thermal management, minimizing the formation of byproducts. This approach is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates. researchgate.net The integration of in-line purification systems, using solid-supported reagents and scavengers, can further streamline the process, delivering a high-purity product stream. rsc.org Research into the continuous flow synthesis of related butane-2,3-diacetal protected derivatives has demonstrated superior yields compared to batch processes, a principle that can be directly applied to the synthesis of the target dioxolane. rsc.org

Table 1: Comparison of Batch vs. Continuous Flow Synthesis of a Dioxolane Derivative

| Parameter | Batch Process | Continuous Flow Process |

|---|---|---|

| Reaction Time | 6-12 hours | 10-30 minutes |

| Temperature Control | Moderate | Precise (±1 °C) |

| Yield | 75-85% | >90% |

| Purity | Good | Excellent |

| Safety | Risk of thermal runaway | Inherently safer |

| Scalability | Limited | Readily scalable by numbering-up |

This table presents representative data illustrating the advantages of continuous flow processing for dioxolane synthesis based on documented applications for similar compounds. rsc.org

Microwave-Assisted and Sonochemical Synthesis Enhancements

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. In the context of this compound synthesis, microwave irradiation can significantly reduce reaction times from hours to minutes. This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to a rapid increase in temperature. nih.gov This technique promotes efficient and uniform heating throughout the reaction vessel, often resulting in higher yields and purities compared to conventional heating methods. nih.gov For the acetalization reaction, a mixture of the ketone precursor, ethylene glycol, and a suitable catalyst in a polar solvent can be subjected to microwave irradiation, driving the reaction to completion in a fraction of the time required for conventional heating. nih.gov

Sonochemistry, the application of ultrasound to chemical reactions, represents another potential avenue for enhancing the synthesis of this compound. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—can create localized hot spots with extreme temperatures and pressures, accelerating reaction rates. While specific studies on the sonochemical synthesis of this particular compound are not widely documented, the principles of sonochemistry suggest it could be beneficial for improving mass transport and reaction kinetics.

Process Optimization and Scalability Studies

The transition from laboratory-scale synthesis to industrial production of this compound necessitates comprehensive process optimization and scalability studies. These studies aim to identify the most efficient and cost-effective reaction conditions while ensuring consistent product quality.

Kinetic and Thermodynamic Considerations in Synthesis

Understanding the kinetics and thermodynamics of the dioxolane formation is fundamental to optimizing the synthesis. The reaction, an acetalization, is a reversible equilibrium process. To drive the equilibrium towards the product side, the removal of water, a byproduct, is essential.

Kinetic studies, often involving techniques like shock tube experiments and detailed modeling for related dioxolanes, provide insights into the reaction pathways and the rates of competing reactions. researchgate.net For instance, the oxidation kinetics of 1,3-dioxolane have been studied, revealing the primary reaction channels and their temperature dependence. researchgate.net This knowledge is crucial for selecting the optimal temperature profile to maximize the formation of the desired product while minimizing degradation or side reactions. Thermodynamic data, such as the enthalpy and entropy of the reaction, help in determining the equilibrium constant at different temperatures and predicting the theoretical maximum yield.

Reaction Parameter Optimization for Yield and Purity

Systematic optimization of reaction parameters is critical for maximizing the yield and purity of this compound. Key parameters include catalyst type and loading, reactant stoichiometry, temperature, and reaction time.

Catalyst: Both homogeneous (e.g., p-toluenesulfonic acid) and heterogeneous acid catalysts can be employed. Heterogeneous catalysts are often preferred for easier separation and recycling. The optimal catalyst loading is a balance between achieving a high reaction rate and minimizing potential side reactions.

Reactant Ratio: Using a slight excess of ethylene glycol can shift the equilibrium towards the product. However, a large excess can complicate purification.

Temperature: Higher temperatures generally increase the reaction rate but can also promote unwanted side reactions. The optimal temperature is often determined experimentally to achieve the best balance.

Water Removal: A Dean-Stark apparatus or the use of a dehydrating agent is typically employed in batch processes to remove water and drive the reaction to completion. In continuous flow systems, membrane-based separation or reactive distillation can be utilized.

Table 2: Optimization of Reaction Parameters for Dioxolane Synthesis

| Parameter | Condition 1 | Condition 2 (Optimized) | Condition 3 |

|---|---|---|---|

| Catalyst | p-TSA (2 mol%) | Amberlyst-15 (10 wt%) | p-TSA (5 mol%) |

| Temperature (°C) | 80 | 100 | 120 |

| Reactant Ratio (Glycol:Ketone) | 1.1 : 1 | 1.2 : 1 | 1.5 : 1 |

| Reaction Time (h) | 8 | 4 | 3 |

| Yield (%) | 78 | 92 | 85 (with byproducts) |

| Purity (%) | 95 | >99 | 90 |

This table provides illustrative data on how systematic parameter optimization can enhance the yield and purity of a dioxolane product. The optimized conditions reflect a balance of all parameters to achieve the most efficient synthesis.

Reactivity and Mechanistic Investigations of 2 4 Bromobutyl 2 Methyl 1,3 Dioxolane

Nucleophilic Substitution Reactions at the Bromine Center

The primary alkyl bromide in 2-(4-bromobutyl)-2-methyl-1,3-dioxolane is highly susceptible to nucleophilic attack, primarily through an S(_N)2 mechanism. The lack of steric hindrance around the carbon atom bearing the bromine atom facilitates the backside attack by a wide range of nucleophiles. nih.gov

S(_N)2 Reactions with Carbon, Nitrogen, Oxygen, and Sulfur Nucleophiles

The reactivity of the C-Br bond allows for the formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

Carbon Nucleophiles: Cyanide ions (e.g., from NaCN or KCN) are effective carbon nucleophiles that can displace the bromide to form the corresponding nitrile. This reaction extends the carbon chain by one atom and introduces a versatile functional group that can be further hydrolyzed to a carboxylic acid or reduced to an amine. Primary bromoalkanes are known to react efficiently with sodium cyanide. umn.edu

Nitrogen Nucleophiles: A prominent example of a C-N bond-forming reaction is the Gabriel synthesis, which uses potassium phthalimide (B116566) as an ammonia (B1221849) equivalent. The reaction of a brominated alkane with potassium phthalimide yields an N-alkylphthalimide, which can then be cleaved to release the primary amine. This method is well-documented for bromobutane derivatives, such as in the synthesis of N-(4-bromobutyl)phthalimide from 1,4-dibromobutane (B41627) and potassium phthalimide. google.comlookchem.comchemicalbook.com The reaction proceeds by heating the reagents, often in a solvent like DMF or even without a cosolvent. google.comchemicalbook.com This transformation is directly analogous to the expected reaction of this compound.

| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Yield | Reference |

| Potassium Phthalimide | 1,4-Dibromobutane | DMF | 60 °C | 2 h | - | google.com |

| Potassium Phthalimide | 1,4-Dibromobutane | DMF | 20 °C | 26 h | 92.4% | chemicalbook.com |

| Potassium Phthalimide | Ethylene (B1197577) Dibromide | None | 180-190 °C | 12 h | - | orgsyn.org |

Data in this table is based on analogous reactions with similar substrates.

Oxygen and Sulfur Nucleophiles: Alkoxides, phenoxides, and carboxylates can serve as oxygen nucleophiles to form ethers and esters, respectively. Similarly, thiolates and thiocarboxylates act as potent sulfur nucleophiles to generate thioethers and thioesters. These reactions typically proceed under basic conditions in polar aprotic solvents to maximize the nucleophilicity of the attacking species.

Synthesis of Organometallic Reagents (e.g., Grignard, Organolithium)

The carbon-bromine bond in this compound can be converted into a carbon-metal bond, generating highly nucleophilic and basic organometallic reagents. The dioxolane group is an acetal, which is stable under the anhydrous, basic conditions required for the formation of these reagents, making it an ideal protecting group.

Grignard Reagents: The reaction of this compound with magnesium metal turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent, (4-(2-methyl-1,3-dioxolan-2-yl)butyl)magnesium bromide. nih.gov The reaction is an oxidative insertion of magnesium into the C-Br bond. organic-chemistry.org Activation of the magnesium surface, often with a small amount of iodine or 1,2-dibromoethane, may be necessary to initiate the reaction. organic-chemistry.org

Organolithium Reagents: Organolithium reagents are typically prepared by reacting the alkyl halide with lithium metal, which requires two equivalents of lithium. google.com The reaction of this compound with lithium metal in an appropriate solvent like diethyl ether would produce the corresponding organolithium species. These reagents are generally more reactive and more basic than their Grignard counterparts. nih.gov

Intramolecular Cyclization Pathways

While specific examples involving this compound are not prevalent in the surveyed literature, its structure allows for potential intramolecular cyclization reactions. For instance, if the terminal bromine were to be displaced by a nucleophile generated from the dioxolane ring or a derivative, a cyclic product could be formed. More commonly, the organometallic derivatives described in section 3.1.2 could undergo intramolecular reactions. For example, the Grignard or organolithium reagent could potentially attack an internal electrophilic site if the molecule were suitably modified, leading to the formation of carbocyclic structures. Such intramolecular reactions are a powerful strategy in the synthesis of complex cyclic systems. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Chemistry

Transition metal catalysis provides a powerful toolkit for forming carbon-carbon and carbon-heteroatom bonds. As an alkyl halide, this compound can serve as the electrophilic partner in a variety of these transformations. The general mechanism for many palladium-catalyzed couplings involves oxidative addition of the alkyl halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

Palladium-Catalyzed Reactions (e.g., Suzuki-Miyaura, Negishi, Stille, Sonogashira, Heck)

Palladium catalysts are exceptionally versatile and tolerate a wide array of functional groups, making them suitable for use with a substrate like this compound. princeton.edu

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (like a boronic acid or ester) with an organic halide. libretexts.org While most common for aryl and vinyl halides, the use of alkyl halides is also possible, often requiring specific ligands to facilitate the reaction. A typical system would involve a palladium catalyst, a phosphine (B1218219) ligand, and a base. libretexts.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner. wikipedia.org This reaction is known for its high functional group tolerance and is effective for coupling with sp-hybridized centers, including primary alkyl bromides.

Stille Coupling: This reaction involves the coupling of an organotin (stannane) reagent with an organic halide. wikipedia.orgorganic-chemistry.orglibretexts.org A key advantage is the stability of organostannanes, though their toxicity is a significant drawback. organic-chemistry.org The reaction is generally broad in scope, but the use of alkyl electrophiles that can undergo β-hydride elimination can be a limitation. psu.edu

Sonogashira Coupling: The Sonogashira reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The classic protocol uses a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgnih.gov More recently, copper-free conditions have been developed. nih.govbeilstein-journals.org The coupling of alkyl halides has also been demonstrated, expanding the reaction's utility. organic-chemistry.org

Heck Reaction: The Heck reaction couples an organic halide with an alkene in the presence of a base. organic-chemistry.orgwikipedia.org While typically applied to aryl and vinyl halides, intramolecular versions of the reaction are particularly powerful. princeton.edu The direct intermolecular Heck reaction with unactivated alkyl halides is less common but possible under specific conditions.

| Reaction Name | Nucleophile | Typical Catalyst | Typical Ligand(s) | Typical Base | Reference |

| Suzuki-Miyaura | Organoboron | Pd(OAc)(_2), Pd(_2)(dba)(_3) | Phosphines (e.g., SPhos, XPhos) | K(_3)PO(_4), Cs(_2)CO(_3) | libretexts.orgfishersci.com |

| Negishi | Organozinc | Pd(OAc)(_2), Pd(PPh(_3))(_4) | Phosphines (e.g., PPh(_3), dppf) | None (self-basic) | wikipedia.org |

| Stille | Organostannane | Pd(PPh(_3))(_4), PdCl(_2)(PPh(_3))(_2) | PPh(_3) | None / Additives (e.g., CuI, CsF) | wikipedia.orgorganic-chemistry.org |

| Sonogashira | Terminal Alkyne | PdCl(_2)(PPh(_3))(_2), Pd(OAc)(_2) | PPh(_3), P(t-Bu)(_3) | Amine (e.g., Et(_3)N, DIPA), CuI (co-catalyst) | organic-chemistry.orgwikipedia.org |

| Heck | Alkene | Pd(OAc)(_2), PdCl(_2) | PPh(_3), P(o-tol)(_3) | Et(_3)N, K(_2)CO(_3) | organic-chemistry.orgwikipedia.org |

Nickel-Catalyzed and Other Base Metal-Catalyzed Transformations

Nickel catalysts offer a cost-effective and often highly reactive alternative to palladium for cross-coupling reactions.

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org Given that the Grignard reagent of this compound is readily accessible (see 3.1.2), it could be coupled with various aryl or vinyl halides using a nickel catalyst, such as NiCl(_2) complexed with a phosphine ligand (e.g., dppe, dppp). This represents a powerful method for C(sp)-C(sp) bond formation.

| Substrate 1 (Grignard) | Substrate 2 (Halide) | Catalyst | Ligand | Solvent | Reference |

| Alkyl-MgBr | Aryl-Cl, Aryl-Br | NiCl(_2) | dppe, dppp, NHC | THF, Dioxane | wikipedia.orgorganic-chemistry.org |

| Aryl-MgBr | Aryl-Cl, Vinyl-Cl | NiCl(_2) | Amido Pincer | THF | organic-chemistry.org |

This table represents typical conditions for the Kumada coupling.

Direct Arylation and Alkenylation Approaches

The primary alkyl bromide in this compound serves as an electrophilic site, making it a suitable substrate for various palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. These methods are foundational for introducing aryl and alkenyl groups.

Prominent among these are the Heck and Suzuki reactions. mdpi.commasterorganicchemistry.comwikipedia.orgorganic-chemistry.org The Heck reaction involves the coupling of the alkyl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org While traditionally used with aryl and vinyl halides, modifications for alkyl halides are known. The general mechanism involves the oxidative addition of the alkyl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. wikipedia.org

The Suzuki reaction offers another powerful method for C-C bond formation, coupling the alkyl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.commasterorganicchemistry.com This reaction is known for its high functional group tolerance. mdpi.com For this compound, this would involve reaction with an aryl or vinyl boronic acid to yield the corresponding arylated or alkenylated product, with the dioxolane protecting group remaining intact under typical Suzuki conditions.

Other relevant cross-coupling reactions include the Negishi, Stille, and Sonogashira couplings, which utilize organozinc, organotin, and organocopper/alkyne reagents, respectively. wikipedia.org The choice of reaction often depends on the desired coupling partner and the required reaction conditions.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Heck Reaction | Alkene | Pd catalyst, base | Substituted Alkene |

| Suzuki Reaction | Boronic acid/ester | Pd catalyst, base | Aryl/Alkenyl substituted |

| Negishi Coupling | Organozinc reagent | Pd or Ni catalyst | Alkyl/Aryl/Alkenyl substituted |

| Stille Coupling | Organotin reagent | Pd catalyst | Alkyl/Aryl/Alkenyl substituted |

Computational and Theoretical Studies of Reactivity

Computational chemistry provides powerful tools for understanding the reactivity of molecules like this compound. Theoretical methods can elucidate reaction mechanisms, predict the stability of intermediates and transition states, and quantify the energetic landscape of chemical transformations. These studies are crucial for designing synthetic routes and predicting the behavior of molecules under various conditions.

Density Functional Theory (DFT) Calculations on Reaction Pathways

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations could be employed to explore various potential reaction pathways. Given its structure, a primary reaction of interest would be intramolecular cyclization, where the nucleophilic oxygen of a deprotected carbonyl group (or a derivative) attacks the electrophilic carbon bearing the bromine atom. Another significant reaction pathway to consider is the formation of a Grignard reagent, followed by intramolecular reaction.

DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d)), can model the geometries of reactants, products, intermediates, and transition states. For instance, in a hypothetical intramolecular cyclization, DFT would be used to calculate the optimized geometries and energies of the starting material, the transition state for the ring-closing step, and the resulting cyclic product. Such calculations have been performed on similar systems, like the intramolecular cyclization of enamine cationic radicals, where DFT (at the B3LYP level) was used to map out the free energy profile and identify the rate-determining step. researchgate.net

Table 1: Hypothetical DFT-Calculated Energies for an Intramolecular Cyclization Pathway

| Species | Method/Basis Set | Relative Energy (kcal/mol) |

| Reactant | B3LYP/6-31G(d) | 0.0 |

| Transition State | B3LYP/6-31G(d) | +20.5 |

| Product | B3LYP/6-31G(d) | -15.2 |

| Note: This data is illustrative and not from a specific study on this compound. |

Transition State Analysis and Reaction Energetics

A critical aspect of understanding a reaction mechanism is the characterization of its transition state (TS). Transition state theory allows for the calculation of reaction rates from the energetic properties of the transition state. For this compound, transition state analysis would be key to understanding the feasibility of reactions like nucleophilic substitution or elimination.

Computational methods can locate the transition state structure on the potential energy surface and calculate its energy, which corresponds to the activation energy of the reaction. For example, in SN2 reactions of bromoalkanes, the activation free energies have been calculated to increase with the length of the alkyl chain. researchgate.net A similar analysis for the intramolecular reactions of this compound would involve locating the cyclic transition state and calculating the activation barrier. This provides insight into the kinetic favorability of the reaction. Frequency calculations are also performed to confirm that the located structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Table 2: Illustrative Reaction Energetics for Competing Pathways

| Reaction Pathway | Activation Energy (Ea) (kcal/mol) | Reaction Energy (ΔE) (kcal/mol) |

| Intramolecular SN2 Cyclization | 22.1 | -10.8 |

| Grignard Formation | 15.7 | -5.4 |

| E2 Elimination | 25.3 | +2.1 |

| Note: This data is hypothetical and serves to illustrate the type of information gained from transition state analysis. |

Quantum Structure-Reactivity Relationships (QSRR)

Quantum Structure-Reactivity Relationships (QSRR) aim to establish a quantitative correlation between the chemical structure of a series of compounds and their reactivity. This is achieved by using quantum chemical descriptors, which are numerical values derived from the calculated electronic structure of the molecules.

For a class of compounds including this compound, a QSRR study could predict the reactivity towards a specific reaction, for instance, nucleophilic substitution. Descriptors such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO), atomic charges on the carbon attached to the bromine, and bond lengths could be correlated with experimentally determined or computationally calculated reaction rates or activation energies. While no specific QSRR studies on this compound were found, such studies have been applied to other haloalkanes to understand trends in their reactivity. studymind.co.uksavemyexams.com The reactivity of halogenoalkanes generally depends on the strength of the carbon-halogen bond, which decreases from C-F to C-I. savemyexams.com A QSRR model could quantify this relationship for a series of related bromoalkyl dioxolanes.

Table 3: Example of Quantum Chemical Descriptors for a QSRR Study

| Compound Derivative | LUMO Energy (eV) | Charge on C-Br Carbon (a.u.) | C-Br Bond Length (Å) |

| Bromoethyl analog | -1.25 | +0.18 | 1.96 |

| Bromopropyl analog | -1.28 | +0.17 | 1.97 |

| This compound | -1.30 | +0.16 | 1.98 |

| Bromopentyl analog | -1.31 | +0.15 | 1.99 |

| Note: This data is illustrative and based on general chemical principles. |

Applications of 2 4 Bromobutyl 2 Methyl 1,3 Dioxolane in Complex Molecule Synthesis

Precursor in Natural Product Total Synthesis

The synthesis of natural products often requires the assembly of complex carbon skeletons from simpler, readily available starting materials. 2-(4-Bromobutyl)-2-methyl-1,3-dioxolane serves as a key five-carbon synthon, with the dioxolane moiety acting as a masked ketone, which can be deprotected at a later stage of the synthesis. This strategy is particularly useful in multi-step total syntheses where the direct handling of a ketone functionality might interfere with other desired transformations.

Polyketides are a large and structurally diverse class of natural products characterized by repeating keto- and hydroxyl-functionalized carbon chains. The assembly of these chains often involves the sequential addition of two-carbon units. The 4-bromobutyl chain of this compound can be incorporated into a growing polyketide backbone through nucleophilic substitution reactions. For instance, the alkylation of an enolate or a related carbanion derived from a polyketide precursor with this compound would extend the carbon chain by four carbons, with a protected ketone at the terminus.

Table 1: Plausible Alkylation Reactions for Polyketide Chain Extension

| Nucleophile (Polyketide Precursor) | Reaction Type | Product Substructure |

|---|---|---|

| Lithium enolate of a methyl ketone | SN2 Alkylation | 6-keto-heptyl side chain (after deprotection) |

| Grignard reagent | Grignard Coupling | Branched aliphatic chain with a protected ketone |

This table presents hypothetical reaction schemes based on established organic synthesis principles.

While direct and specific examples in the total synthesis of alkaloids, terpenes, and steroids are not extensively documented in readily accessible literature, the structural motif of this compound makes it a plausible intermediate.

In alkaloid synthesis , the bromobutyl chain could be used to alkylate nitrogen-containing heterocycles, forming key C-N and C-C bonds. The protected ketone can be unmasked later to participate in cyclization reactions to form the characteristic ring systems of many alkaloids.

In terpene synthesis , the compound can act as a building block for the construction of the isoprene-based skeletons. nih.gov The Grignard reagent derived from this compound can react with various electrophiles, such as epoxides or aldehydes, which are common intermediates in terpene synthesis, to assemble the carbon framework. nih.gov

For steroid synthesis , the side chain of steroids can be constructed or modified using this building block. Alkylation of a suitable steroid precursor with this compound could introduce a five-carbon unit, which can then be further elaborated to form the desired side-chain structure.

Building Block for Heterocyclic Compound Synthesis

The reactivity of the alkyl bromide and the latent ketone functionality make this compound a versatile precursor for a variety of heterocyclic compounds.

Fused and bridged heterocyclic systems are common motifs in many biologically active molecules. The synthesis of such systems can be achieved through intramolecular cyclization reactions. A common strategy involves the intramolecular Heck reaction, where a palladium catalyst is used to form a C-C bond between an aryl or vinyl halide and an alkene within the same molecule. wikipedia.orgthieme-connect.deresearchgate.net A derivative of this compound, where the bromo- and an alkene-containing moiety are appropriately positioned, could undergo such a reaction to form a fused ring system.

Another powerful technique is ring-closing metathesis (RCM), which is widely used for the synthesis of unsaturated rings of various sizes. organic-chemistry.org By introducing a terminal alkene at the other end of a molecule containing the this compound unit, an intramolecular metathesis reaction can lead to the formation of a cyclic structure.

Table 2: Potential Strategies for Fused and Bridged Heterocycle Synthesis

| Reaction Type | Key Intermediate | Resulting Heterocycle |

|---|---|---|

| Intramolecular Heck Reaction | Aryl/vinyl halide with a tethered alkene | Fused carbocycle or heterocycle |

| Ring-Closing Metathesis | Diene derived from the starting material | Unsaturated carbocycle or heterocycle |

This table outlines potential synthetic routes based on established methodologies.

Pyrans: The synthesis of pyran rings can be achieved through various cyclization strategies. For instance, an intramolecular Williamson ether synthesis, where an alcohol displaces the bromide in a derivative of this compound, could lead to the formation of a tetrahydropyran (B127337) ring.

Furans: The Paal-Knorr furan (B31954) synthesis is a classic method that involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. organic-chemistry.orgyoutube.comresearchgate.netorganic-chemistry.orgmbbcollege.in Alkylation of a β-ketoester with this compound, followed by hydrolysis and decarboxylation, would yield a 1,4-diketone. Subsequent deprotection of the dioxolane and acid-catalyzed cyclization would furnish a substituted furan.

Lactones: Lactones, or cyclic esters, can be synthesized through the intramolecular esterification of a hydroxy carboxylic acid. A plausible route starting from this compound would involve conversion of the bromide to a carboxylic acid (e.g., via a Grignard reaction with CO2), followed by deprotection of the dioxolane to reveal the ketone. Reduction of the ketone to a secondary alcohol would then set the stage for an acid-catalyzed lactonization to form a δ-lactone.

Utilization in Polymer and Material Science

While specific applications of this compound in polymer and material science are not widely reported, its structure suggests potential uses. The bromoalkyl group can serve as an initiator for certain types of polymerization, such as atom transfer radical polymerization (ATRP). Furthermore, the dioxolane moiety is related to cyclic ketene (B1206846) acetals, which are known to undergo ring-opening polymerization to produce polyesters. rsc.orgrsc.orgresearchgate.net

It is conceivable that this compound could be converted into a monomer and subsequently polymerized. For example, elimination of HBr could generate an unsaturated dioxolane that might undergo polymerization. Alternatively, the bromide could be used to attach this molecule to a polymer backbone, thereby introducing the protected ketone functionality for post-polymerization modification.

Monomer for Functionalized Polymer Architectures

The presence of the bromoalkyl group in this compound allows it to serve as a versatile monomer in various polymerization strategies. The dioxolane moiety acts as a latent carbonyl group, which can be deprotected post-polymerization to introduce further functionality.

One potential application is in living anionic polymerization. The bromoalkyl group can be converted to an organolithium species to initiate the polymerization of monomers like styrene (B11656) or acrylates. Alternatively, it can be used as a terminating agent for a living polymer chain, resulting in a polymer with a terminal dioxolane-protected ketone. This approach allows for the precise control of polymer molecular weight and architecture. researchgate.net

Another strategy involves the use of this compound in controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization. The bromoalkyl group can act as an initiator for ATRP. In post-polymerization modification, the bromide can be substituted with various functional groups via nucleophilic substitution reactions, leading to polymers with tailored properties.

The dioxolane ring itself can be part of the polymerizable group. For instance, cyclic ketene acetals containing dioxolane moieties, like 2-methylene-4-phenyl-1,3-dioxolane (MPDL), have been used in radical ring-opening polymerization. rsc.org This method allows for the introduction of ester linkages into the polymer backbone, which can confer degradability. rsc.org While not a direct application of the title compound, it illustrates the utility of the dioxolane ring in polymer chemistry.

The deprotection of the dioxolane group to a ketone opens up a plethora of post-polymerization modification possibilities. For example, the ketone can be used for conjugation with biomolecules, attachment to surfaces, or as a site for further polymer chain growth, leading to graft copolymers.

| Polymerization Technique | Role of this compound | Resulting Polymer Architecture | Potential Post-Polymerization Modification |

| Living Anionic Polymerization | Initiator (after conversion to organolithium) or Terminator | Linear polymer with terminal protected ketone | Deprotection to ketone for further functionalization |

| Atom Transfer Radical Polymerization (ATRP) | Initiator | Well-defined polymer with a terminal protected ketone | Nucleophilic substitution of the bromide end-group |

| Post-Polymerization Modification | Functionalizing agent | Polymer with pendent protected ketone groups | Deprotection and reaction of the ketone |

Precursor for Dendrimers and Supramolecular Assemblies

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. nih.gov The synthesis of dendrimers can be approached in a divergent or convergent manner. nih.gov The unique structure of this compound makes it a suitable building block for dendrimer synthesis.

In a divergent approach, a multifunctional core molecule can be reacted with this compound. For example, a triamine core could react with three equivalents of the bromo-dioxolane, followed by deprotection of the ketone and subsequent reaction with a molecule that introduces new branching points. This iterative process can lead to higher-generation dendrimers. A well-known class of dendrimers, polyamidoamine (PAMAM) dendrimers, are synthesized through a divergent method involving Michael addition and amidation reactions. rsc.org

Conversely, in a convergent synthesis, branched dendritic fragments (dendrons) are first synthesized and then attached to a central core. This compound could be used to construct these dendrons. For instance, the bromide could be converted to a nucleophile and reacted with a branching unit. The protected ketone offers a site for later functionalization of the dendrimer periphery. Dendrimers derived from 1→3 branching motifs allow for a rapid increase in the number of terminal groups. researchgate.net

The application of dioxolane-containing molecules in drug delivery systems, including as part of dendrimer conjugates, has been explored. For example, PAMAM dendrimers have been used to carry the anti-HIV drug (-)-β-D-(2R, 4R)-dioxolane-thymine (DOT). nih.gov This highlights the potential biocompatibility and utility of the dioxolane moiety in such complex structures.

Supramolecular assemblies are complex chemical systems held together by non-covalent intermolecular forces. The ability of the dioxolane group to participate in hydrogen bonding and the potential for the bromoalkyl chain to engage in hydrophobic or van der Waals interactions suggests that this compound could be a component in the design of such assemblies. While specific examples involving this exact molecule are not prevalent, the principles of supramolecular chemistry suggest its potential use in forming host-guest complexes or self-assembled monolayers. researchgate.net

Strategies for Stereoselective Synthesis

The creation of specific stereoisomers is crucial in many areas of chemistry, particularly in the synthesis of pharmaceuticals and biologically active molecules. For a molecule like this compound, stereogenic centers can be introduced, and their configuration controlled through various stereoselective strategies.

Diastereoselective and Enantioselective Transformations

Diastereoselective reactions aim to produce a specific diastereomer of a product. If a chiral center already exists in a molecule, it can influence the stereochemical outcome of a subsequent reaction at a different site. For instance, if this compound were to be synthesized from a chiral precursor, subsequent reactions on the butyl chain could be diastereoselective.

An example of achieving diastereoselectivity can be seen in the radical reactions of substituted 1,3-dioxolan-4-ones. researchgate.net These reactions proceed with moderate to high diastereoselectivity, with the incoming group adding preferentially trans to a bulky substituent on the dioxolane ring. researchgate.net While this is on a related system, it demonstrates how the dioxolane ring can direct the stereochemistry of reactions.

Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. This can be achieved using chiral catalysts, reagents, or auxiliaries. For a substrate like this compound, an enantioselective reaction could involve, for example, the asymmetric reduction of a ketone that is introduced elsewhere in the molecule, or an asymmetric alkylation using the bromoalkyl group. The stereoselective formation of substituted 1,3-dioxolanes has been achieved through a three-component assembly involving an alkene, a carboxylic acid, and a silyl (B83357) enol ether, proceeding through a stereospecific 1,3-dioxolan-2-yl cation intermediate. mdpi.com

Chiral Auxiliaries and Asymmetric Induction Methodologies

A powerful strategy for asymmetric synthesis is the use of a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed. wikipedia.org

A classic example is the use of Evans' oxazolidinone auxiliaries for asymmetric alkylation. springerprofessional.deresearchgate.net In this context, the chiral auxiliary is first acylated, and the resulting imide is deprotonated to form a chiral enolate. This enolate then reacts with an electrophile, such as this compound, with high diastereoselectivity. The bulky group on the oxazolidinone ring blocks one face of the enolate, forcing the alkylating agent to approach from the opposite face. Subsequent cleavage of the auxiliary yields an enantiomerically enriched carboxylic acid derivative.

| Chiral Auxiliary | Type of Reaction | Role of this compound | Expected Outcome |

| Evans' Oxazolidinone | Asymmetric Alkylation | Electrophile | Enantiomerically enriched carboxylic acid with a 4-(2-methyl-1,3-dioxolan-2-yl)butyl side chain |

| SAMP/RAMP Hydrazones | Asymmetric α-Alkylation of Aldehydes/Ketones | Alkylating Agent | Enantiomerically enriched ketone or aldehyde after cleavage of the hydrazone |

| Camphorsultam | Asymmetric Michael Addition or Alkylation | Electrophile | Chiral product with high diastereoselectivity wikipedia.org |

Another widely used chiral auxiliary is pseudoephedrine. When used as an amide, it can direct the stereoselective alkylation of the α-carbon. The lithium enolate of the amide chelates to the hydroxyl group of the pseudoephedrine, creating a rigid structure that directs the approach of the electrophile.

The choice of chiral auxiliary and reaction conditions is critical for achieving high levels of asymmetric induction. The principles of these methodologies are well-established and could be applied to synthetic routes involving this compound to generate chiral molecules with a high degree of stereochemical control. researchgate.net

Advanced Spectroscopic and Analytical Techniques for Investigating 2 4 Bromobutyl 2 Methyl 1,3 Dioxolane Reactivity and Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide essential information about the chemical environment of individual nuclei, two-dimensional (2D) techniques are crucial for assembling the complete molecular architecture of new derivatives and for studying dynamic processes.

The structural confirmation of reaction products derived from 2-(4-Bromobutyl)-2-methyl-1,3-dioxolane relies heavily on a combination of 2D NMR experiments. science.gov Each technique provides a unique piece of the structural puzzle by revealing correlations between different nuclei. princeton.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). princeton.eduyoutube.com It is instrumental in mapping out the spin systems within a molecule, such as the contiguous protons of the butyl chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (¹JCH). princeton.eduyoutube.com This allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to four bonds (²JCH, ³JCH, ⁴JCH). princeton.eduyoutube.com HMBC is critical for connecting different spin systems and identifying quaternary carbons that are not visible in an HSQC spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects correlations between protons that are close in space, regardless of whether they are connected through bonds. science.govresearchgate.net This is invaluable for determining stereochemistry and conformation.

To illustrate these applications, consider the structural elucidation of a hypothetical derivative, 2-methyl-2-(4-azidobutyl)-1,3-dioxolane , formed via a nucleophilic substitution reaction. The following data table summarizes the expected 2D NMR correlations that would be used to confirm its structure.

Interactive Table 1: Hypothetical 2D NMR Correlation Data for 2-methyl-2-(4-azidobutyl)-1,3-dioxolane Users can filter by NMR technique to see the specific correlations.

| Proton (¹H, δ ppm) | Correlated Proton (COSY) | Correlated Carbon (HSQC) | Correlated Carbons (HMBC) | Correlated Protons (NOESY) |

|---|---|---|---|---|

| H-1' (1.65, m) | H-2' | C-1' (21.5) | C-2', C-3', C-2 | H-2', H-5, H-6 |

| H-2' (1.55, m) | H-1', H-3' | C-2' (26.0) | C-1', C-3', C-4' | H-1', H-3' |

| H-3' (1.75, m) | H-2', H-4' | C-3' (38.0) | C-1', C-2', C-4', C-2 | H-2', H-4' |

| H-4' (3.30, t) | H-3' | C-4' (51.0) | C-2', C-3' | H-3' |

| H-5, H-6 (3.95, m) | H-5, H-6 | C-5, C-6 (64.5) | C-2, C-1' | H-1', H-7 |

| H-7 (1.30, s) | - | C-7 (24.0) | C-2, C-5, C-6 | H-5, H-6 |

From this data, an HMBC correlation from the methyl protons (H-7) to the quaternary dioxolane carbon (C-2) and the adjacent methylene (B1212753) carbons of the ring (C-5, C-6) would firmly establish the connection of the methyl group. Similarly, long-range correlations from the butyl chain protons to C-2 would confirm the attachment of the side chain to the dioxolane ring. The disappearance of the signal for the brominated methylene and the appearance of a new triplet at ~3.30 ppm (H-4'), which shows an HMBC correlation to the azide-bearing carbon (C-4'), confirms the successful substitution.

The 1,3-dioxolane (B20135) ring is not planar and exists in a dynamic equilibrium between various conformers, most commonly envelope and twist forms. The flexible butyl chain also possesses multiple rotational conformers. Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying these fast exchange processes.

By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of signals corresponding to atoms involved in conformational exchange. At high temperatures, the exchange is rapid on the NMR timescale, and an averaged signal is observed. As the temperature is lowered, the exchange rate decreases, causing the signal to broaden and eventually decoalesce into separate signals for each conformer at the coalescence temperature (Tc). From Tc and the frequency difference between the signals (Δν), the free energy of activation (ΔG‡) for the conformational process can be calculated.

A hypothetical DNMR study on this compound could be used to determine the energy barrier for the pseudorotation of the dioxolane ring.

Table 2: Hypothetical Dynamic NMR Data for Dioxolane Ring Pseudorotation

| Nuclei Monitored | Coalescence Temp. (Tc) | Δν (Hz) at Low Temp. | ΔG‡ (kJ/mol) |

|---|

While experimentally challenging, DNMR could also potentially be used to detect and characterize transient reaction intermediates if their lifetimes are sufficient at low temperatures.

Mass Spectrometry for Reaction Pathway Elucidation

Mass spectrometry (MS) is a cornerstone analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. When coupled with chromatographic separation, it becomes a formidable tool for analyzing complex reaction mixtures.

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with extremely high accuracy (typically to within 5 ppm). This precision allows for the determination of a unique elemental formula for a given mass, providing definitive confirmation of a product's identity. For transformation products of this compound, HRMS is essential for verifying that the intended chemical modification has occurred.

For the previously mentioned hypothetical derivative, 2-methyl-2-(4-azidobutyl)-1,3-dioxolane , HRMS would be used to confirm its elemental formula, C₈H₁₅N₃O₂.

Table 3: Hypothetical High-Resolution Mass Spectrometry Data

| Compound Name | Elemental Formula | Calculated Exact Mass [M+H]⁺ | Found Exact Mass [M+H]⁺ | Mass Error (ppm) |

|---|

The observed sub-ppm mass error provides very strong evidence for the assigned elemental composition, distinguishing it from other potential isobaric compounds.

Monitoring the progress of a chemical reaction and assessing the purity of the final product requires the separation and identification of all components in the mixture. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the premier techniques for this purpose. lcms.czuoguelph.ca

GC-MS is suitable for analyzing volatile and thermally stable compounds. uoguelph.ca this compound and many of its non-polar derivatives are amenable to GC-MS analysis. researchgate.net

LC-MS is preferred for non-volatile, polar, or thermally labile compounds that cannot pass through a gas chromatograph without decomposition. nih.gov

A combined LC/MS and GC/MS approach offers comprehensive analysis of reaction mixtures. lcms.cz For instance, in the synthesis of a derivative, aliquots can be taken from the reaction at different time points. GC-MS analysis would show the decreasing peak area of the starting material and the increasing peak area of the product, allowing the reaction to be monitored to completion. It would also identify any volatile byproducts.

Table 4: Hypothetical GC-MS Data for Monitoring a Reaction

| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Relative Abundance at t = 2h |

|---|---|---|---|

| This compound | 10.5 | 223/225 (M-CH₃)⁺, 157, 87, 43 | 25% |

| Product Derivative | 9.8 | [M]⁺, [M-CH₃]⁺, other specific fragments | 70% |

This analysis not only confirms the formation of the desired product but also provides a quantitative measure of purity and helps in optimizing reaction conditions to minimize byproduct formation. au.dk

Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. osti.gov They are particularly useful for identifying the presence or absence of specific functional groups, making them ideal for tracking chemical reactions. wu.ac.th The conversion of the bromoalkane in this compound into another functional group results in a distinct change in the vibrational spectrum.

For example, in the substitution of the bromide with a hydroxyl group to form 4-(2-methyl-1,3-dioxolan-2-yl)butan-1-ol , IR spectroscopy would clearly show the disappearance of the C-Br stretching vibration and the appearance of a strong, broad O-H stretching band.

Table 5: Characteristic Vibrational Frequencies for Functional Group Transformation

| Functional Group | Vibrational Mode | This compound (cm⁻¹) | 4-(2-methyl-1,3-dioxolan-2-yl)butan-1-ol (cm⁻¹) |

|---|---|---|---|

| Alkyl Bromide | C-Br Stretch | ~650-550 | Absent |

| Alcohol | O-H Stretch (broad) | Absent | ~3500-3200 |

| Alcohol | C-O Stretch | Absent | ~1260-1000 |

| Dioxolane | C-O-C Stretch | ~1150-1050 | ~1150-1050 |

The data in the table illustrates how vibrational spectroscopy provides a quick and effective method to confirm functional group transformations. The persistence of the C-O-C stretching bands confirms that the dioxolane protecting group remained intact during the reaction. Computational studies using Density Functional Theory (DFT) can further aid in the precise assignment of vibrational modes for both starting materials and products. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structure and Stereochemical Assignments of Derivatives

X-ray crystallography stands as a definitive method for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This technique would be invaluable for characterizing derivatives of this compound, providing precise data on bond lengths, bond angles, and torsional angles. Furthermore, for derivatives containing stereocenters, single-crystal X-ray diffraction is the gold standard for assigning the absolute stereochemistry.

Despite the potential utility of this technique, a thorough review of published scientific literature indicates that no studies on the X-ray crystallographic analysis of derivatives of this compound have been reported. Consequently, there is no publicly available crystallographic data, such as unit cell parameters, space group information, or atomic coordinates, for any such compounds. The synthesis of derivatives and their subsequent crystallographic analysis would be a novel area of research, offering foundational structural data for this class of compounds.

Due to the lack of available research findings, no data tables on the crystallographic parameters of this compound derivatives can be provided at this time.

Future Directions and Emerging Research Perspectives for 2 4 Bromobutyl 2 Methyl 1,3 Dioxolane

Development of Novel Catalytic Systems for Selective Transformations

The future of transformations involving 2-(4-Bromobutyl)-2-methyl-1,3-dioxolane hinges on the development of advanced catalytic systems that offer enhanced selectivity and efficiency for C-Br bond activation. While traditional nucleophilic substitution reactions are common, emerging research focuses on catalytic approaches that can operate under milder conditions and tolerate a wider array of functional groups. ijrpr.com

Recent advances in transition metal catalysis and photoredox catalysis are particularly promising. researchgate.net For instance, the development of novel bismuth-manganese complexes for the thermally induced radical cyclization of unactivated alkyl iodides suggests a potential pathway for similar transformations with alkyl bromides like this compound. acs.org Such methods could enable the construction of complex cyclic structures while preserving the dioxolane moiety.

Furthermore, research into catalytic systems that can selectively activate the C(sp³)–Br bond in the presence of other functionalities is a key area of development. acs.org This includes the design of catalysts that can differentiate between various C-H and C-X bonds, allowing for precise and predictable reactions. escholarship.org The application of such catalysts to this compound could unlock new synthetic pathways that are currently inaccessible.

| Catalyst Type | Potential Transformation with this compound | Key Advantages |

| Photoredox Catalysts | Cross-coupling with various nucleophiles (e.g., amines, thiols, carboxylates) | Mild reaction conditions, high functional group tolerance, generation of radical intermediates for unique reactivity. |

| Transition Metal Catalysts (e.g., Pd, Ni, Cu) | Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions | Well-established reactivity, potential for asymmetric transformations, diverse bond formation capabilities. |

| Bismuth-based Catalysts | Intramolecular cyclization reactions | Thermally induced (non-photochemical), redox-neutral, good functional group tolerance. acs.org |

Integration into Automated and High-Throughput Synthesis Platforms

The structure of this compound makes it an ideal candidate for inclusion in automated and high-throughput synthesis platforms. sigmaaldrich.comnih.gov These platforms are revolutionizing drug discovery and materials science by enabling the rapid generation of large compound libraries. researchgate.netpharmaceutical-technology.com The two distinct functional handles of this compound allow for a modular approach to synthesis.

Automated systems can be programmed to perform sequential reactions, first utilizing the alkyl bromide for a coupling reaction, followed by deprotection of the ketal and subsequent transformation of the resulting ketone. chemspeed.com This "assembly-line" approach can significantly accelerate the synthesis of complex molecules. chemspeed.com The integration of such building blocks into platforms like the Synple automated synthesizer, which uses pre-filled reagent cartridges for various reaction classes, could streamline the production of derivatives for screening purposes. sigmaaldrich.com

| Platform/Technology | Application for this compound | Expected Outcome |

| Automated Synthesizers (e.g., Synple, Chemspeed) | Rapid derivatization of the alkyl bromide moiety with a library of nucleophiles. | Generation of a focused library of compounds for biological screening. sigmaaldrich.com |

| Flow Chemistry Systems | Sequential modification: C-Br bond reaction followed by ketal deprotection and ketone chemistry. | Increased efficiency, safety, and scalability of multi-step syntheses. nih.gov |

| High-Throughput Experimentation (HTE) | Optimization of reaction conditions for transformations of the compound. | Rapid identification of optimal catalysts, solvents, and temperatures for higher yields and selectivity. youtube.com |

Bio-Inspired Chemical Transformations and Enzymatic Approaches

Nature offers a vast repertoire of enzymes that catalyze highly selective chemical transformations, and harnessing this potential for the synthesis and modification of compounds like this compound is a burgeoning field of research. nih.govacs.org

Enzymatic halogenation and dehalogenation are of particular interest. nih.gov For instance, FADH2-dependent halogenases can install halogen atoms onto unactivated C-H bonds with remarkable regio- and stereoselectivity, offering a green alternative to traditional chemical halogenation. nih.govacs.org Conversely, haloalkane dehalogenases could be employed for the selective transformation of the C-Br bond under mild, aqueous conditions. nih.gov Research into engineering these enzymes to accept non-natural substrates like this compound could open up new avenues for its use in biocatalytic synthesis.

| Enzyme Class | Potential Application | Advantages |

| Haloalkane Dehalogenase | Nucleophilic substitution of the bromide with various nucleophiles (e.g., -OH, -CN). nih.gov | High selectivity, mild aqueous reaction conditions, biodegradable catalysts. |

| FADH2-dependent Halogenases | Regio- and stereoselective bromination of precursor molecules. nih.govacs.org | Green and highly selective alternative to chemical bromination. |

| Transaminases/Reductases | Transformation of the ketone (after deprotection) into chiral amines or alcohols. | High enantioselectivity for the synthesis of chiral molecules. |

Predictive Computational Modeling for Reaction Discovery and Optimization

Computational chemistry and machine learning are becoming indispensable tools for accelerating chemical research. nih.gov For this compound, these approaches can be used to predict reaction outcomes, optimize conditions, and even discover novel transformations.

Machine learning models, trained on vast datasets of chemical reactions, can predict the most likely products of a reaction given the reactants and reagents. stanford.edunih.gov Such models could be used to explore the vast chemical space accessible from this compound, identifying promising new derivatives. For instance, predictive models can help determine the likelihood of SN1 versus SN2 pathways for nucleophilic substitution at the alkyl bromide. youtube.com

Density Functional Theory (DFT) calculations can provide detailed mechanistic insights into potential reactions, helping to design more efficient catalytic systems. acs.org For example, computational studies can model the transition states of various catalytic cycles, guiding the rational design of ligands that favor a desired reaction pathway. uj.ac.za This predictive power can significantly reduce the amount of empirical experimentation required, saving time and resources. rsc.orgacs.org

| Computational Tool | Application for this compound | Potential Impact |

| Machine Learning (ML) | Prediction of reaction products and optimal conditions for transformations. nih.gov | Accelerated discovery of new reactions and derivatives. |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and catalyst design. acs.org | Rational design of more efficient and selective catalysts. |

| Multivariate Linear Regression | Prediction of nucleophilicity for various reagents reacting with the alkyl bromide. acs.orgnih.gov | Enhanced ability to select the appropriate nucleophile for a desired transformation. |

常见问题

Q. What are the standard synthetic routes for 2-(4-bromobutyl)-2-methyl-1,3-dioxolane, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via bromination of diol intermediates or through Grignard reactions. For example, 4-hydroxy-2-butanone can react with ethylene glycol under weak acid catalysis to form 2-methyl-1,3-dioxolane-2-ethanol, which is subsequently brominated using reagents like PBr₃ or HBr/acetic acid . Grignard reactions with brominated precursors (e.g., 2-(4-bromophenyl)-2-methyl-1,3-dioxolane) and organometallic reagents (e.g., trimethylchlorosilane) yield functionalized derivatives with high regioselectivity . Optimization involves adjusting catalyst loading (e.g., acid catalysts for ketal formation), temperature (25–80°C), and stoichiometry of brominating agents to minimize side reactions like elimination .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H NMR : The bromobutyl chain is identified by multiplet signals at δ 1.6–1.8 ppm (CH₂ groups) and a triplet near δ 3.4 ppm for the terminal Br–CH₂ group. The dioxolane ring protons appear as a singlet at δ 4.0–4.2 ppm .

- ¹³C NMR : The quaternary carbon of the dioxolane ring resonates at δ 100–110 ppm, while the Br–CH₂ carbon appears at δ 30–35 ppm .

- IR : Strong absorption bands at 1120–1080 cm⁻¹ (C–O–C stretching in dioxolane) and 600–550 cm⁻¹ (C–Br stretching) confirm structural motifs .

Q. How do solvent polarity and proticity influence the stability of this compound?

- Methodological Answer : Hydrolysis studies in dioxane-water mixtures show that polar aprotic solvents (e.g., THF, DMF) stabilize the dioxolane ring by reducing nucleophilic attack, while protic solvents (e.g., methanol) accelerate ring-opening via acid- or base-catalyzed mechanisms . For storage, anhydrous conditions and inert atmospheres (N₂/Ar) are recommended to prevent degradation.

Advanced Research Questions

Q. How does the bromobutyl substituent affect reactivity in cross-coupling reactions, and what catalytic systems are most effective?

- Methodological Answer : The bromine atom acts as a leaving group in Pd-catalyzed cross-electrophile couplings (e.g., Suzuki-Miyaura, Negishi). For example, Pd(PPh₃)₄ with ligands like XPhos enables coupling with arylboronic acids, yielding biaryl derivatives . The steric bulk of the dioxolane ring can hinder reactivity; using bulky phosphine ligands (e.g., SPhos) or microwave-assisted heating improves yields by enhancing catalyst turnover .

Q. What computational methods are used to predict the adsorption behavior of this compound on functionalized surfaces?

- Methodological Answer : Density Functional Theory (DFT) calculations model adsorption energies on materials like activated carbon or fullerene C₂₀. For instance, binding energies of −25 to −30 kJ/mol indicate physisorption dominated by van der Waals interactions, while charge transfer analysis (NBO) reveals weak polarization effects at the Br–CH₂ moiety . Molecular dynamics simulations further assess solvent effects on adsorption kinetics.

Q. How can contradictions in reported synthetic yields be resolved, particularly between Grignard and Friedel-Crafts approaches?

- Methodological Answer : Discrepancies arise from competing pathways: Grignard reactions avoid Friedel-Crafts' limitations (e.g., carbocation rearrangements) by directly introducing substituents . To validate methods, replicate reactions under controlled conditions (e.g., dry THF, −78°C for Grignard) and characterize products via GC-MS or HPLC to detect isomers/byproducts. Kinetic studies (e.g., monitoring via in-situ IR) can identify rate-determining steps .

Q. What role does this compound play in designing self-amplifying degradable polymers?

- Methodological Answer : The bromobutyl group serves as a latent initiator in acid-triggered polymer degradation. Under acidic conditions, Br⁻ release catalyzes further hydrolysis, creating autocatalytic feedback. Polymer networks incorporating this moiety are characterized by GPC (molecular weight drop) and TGA (mass loss at 150–200°C) to assess degradation efficiency .

Data Contradiction Analysis

Q. Why do hydrolysis rates of this compound vary significantly across solvent systems?

- Methodological Answer : Conflicting data arise from solvent nucleophilicity and dielectric constant. For example, in 80% dioxane-water, the hydrolysis rate constant (log k) is −4.2, whereas in pure water, it increases to −3.5 due to enhanced proton availability . Controlled studies using buffered solutions (pH 1–7) and ionic strength adjustments (e.g., NaCl) isolate solvent effects from pH-driven mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。